molecular formula C15H10ClF3N4O B6300012 (3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one CAS No. 1048915-16-7

(3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B6300012
CAS No.: 1048915-16-7
M. Wt: 354.71 g/mol
InChI Key: RRPXIMXKVQPULD-UHFFFAOYSA-N
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Description

The compound (3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a hydrazine moiety, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized with the desired substitutions (chlorine and trifluoromethyl groups) through a series of halogenation and trifluoromethylation reactions.

    Hydrazine Coupling: The pyridine intermediate is then coupled with a hydrazine derivative under controlled conditions to form the hydrazine moiety.

    Indole Formation: The indole core is constructed through a cyclization reaction, often involving a Fischer indole synthesis or a similar method.

    Final Coupling and Cyclization: The final step involves coupling the pyridine-hydrazine intermediate with the indole core, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,3-dihydro-1H-indol-2-one: can be compared with other indole derivatives and pyridine-containing compounds, such as:

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O/c1-23(13-10(16)6-8(7-20-13)15(17,18)19)22-12-9-4-2-3-5-11(9)21-14(12)24/h2-7H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXIMXKVQPULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)/N=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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